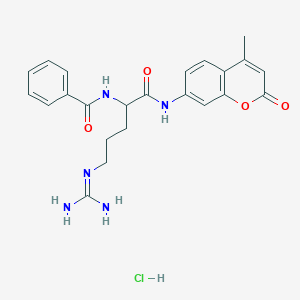

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride

Description

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride (C₂₃H₂₆ClN₅O₄; MW: 471.94 g/mol) is a synthetic protease substrate widely used in enzymatic assays due to its fluorogenic coumarin moiety. The 7-amido-4-methylcoumarin (AMC) group releases a fluorescent signal upon hydrolysis, enabling real-time monitoring of protease activity . This compound is stereochemically unique as a racemic mixture (DL-form), distinguishing it from enantiopure L-arginine derivatives. Its CAS registry number is 102601-21-8, with the free base form registered under 62037-43-8 .

Properties

IUPAC Name |

N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4.ClH/c1-14-12-20(29)32-19-13-16(9-10-17(14)19)27-22(31)18(8-5-11-26-23(24)25)28-21(30)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12-13,18H,5,8,11H2,1H3,(H,27,31)(H,28,30)(H4,24,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAVYOJOHZLTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585093 | |

| Record name | N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102601-21-8 | |

| Record name | N-{5-[(Diaminomethylidene)amino]-1-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-1-oxopentan-2-yl}benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Bz-DL-Arg-AMC HCl primarily targets proteolytic enzymes such as trypsin and papain. These enzymes play a crucial role in protein metabolism, breaking down proteins into smaller peptides or individual amino acids.

Mode of Action

The compound acts as a fluorogenic substrate for these proteolytic enzymes. When the compound is cleaved by these enzymes, it releases a fluorescent product that can be detected and measured. This fluorescence provides a direct measure of the enzyme’s activity.

Biochemical Pathways

The primary biochemical pathway affected by Bz-DL-Arg-AMC HCl is protein digestion and absorption . The compound serves as a substrate for proteolytic enzymes, which cleave it to produce a fluorescent product. This process mimics the natural process of protein digestion, where proteolytic enzymes break down proteins into smaller peptides or amino acids.

Result of Action

The cleavage of Bz-DL-Arg-AMC HCl by proteolytic enzymes results in the release of a fluorescent product. This fluorescence can be measured to provide a direct and quantitative assessment of the activity of the enzymes. Therefore, the compound is often used in research settings to study the activity of proteolytic enzymes.

Action Environment

The action of Bz-DL-Arg-AMC HCl is influenced by various environmental factors. For instance, the activity of the proteolytic enzymes it targets can be affected by factors such as pH, temperature, and the presence of other molecules that can inhibit or enhance the enzymes’ activity. Furthermore, the compound’s fluorescence can be influenced by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride acts as an inhibitor of various enzymes responsible for metabolizing arginine and other amino acids. It has been used as a substrate for trypsin-like proteolysis of peptide in red blood cells. It also serves as a substrate for midgut proteases of Pieris brassicae.

Cellular Effects

The effects of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride on cells are primarily related to its role as a substrate for proteolytic enzymes. By serving as a substrate for these enzymes, it can influence various cellular processes, including protein degradation and turnover.

Molecular Mechanism

At the molecular level, Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride exerts its effects through its interactions with enzymes. As a substrate, it can bind to the active site of an enzyme, where it is then processed by the enzyme. This can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function.

Biological Activity

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride (Bz-DL-Arg-AMC HCl) is a synthetic compound widely used in biochemical research, particularly as a fluorogenic substrate for proteolytic enzymes. This article details its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H26ClN5O4

- Molecular Weight : 471.9 g/mol

- Purity : Typically ≥95%

Bz-DL-Arg-AMC HCl primarily targets proteolytic enzymes such as trypsin and papain . Upon cleavage by these enzymes, the compound releases a fluorescent product that can be quantitatively measured, allowing researchers to assess enzyme activity directly .

Biochemical Pathways

The compound is involved in the protein digestion and absorption pathway. It mimics natural protein substrates, facilitating the study of enzyme kinetics and proteolytic processes in various biological systems.

Enzyme Substrate Properties

Bz-DL-Arg-AMC HCl is particularly effective as a substrate for:

- Trypsin-like proteases : It has been utilized to study proteolysis in various organisms, including red blood cells and the midgut of insects like Pieris brassicae.

- Serine proteases : The compound has been used in assays to screen for serine protease activity in venom studies .

Case Studies and Research Findings

- Proteolytic Activity Assays :

- Thermal Stability and Optimal Conditions :

-

Inhibition Studies :

- Bz-DL-Arg-AMC HCl has been tested against various inhibitors (e.g., PMSF, TLCK) to evaluate its specificity towards different proteases. The results indicated that while some inhibitors significantly reduced activity, Bz-DL-Arg-AMC HCl remained stable under most tested conditions, highlighting its robustness as a substrate .

Table 1: Summary of Enzymatic Activity with Bz-DL-Arg-AMC HCl

| Enzyme Type | Source Organism | KM Value (µM) | Optimal pH | Optimal Temperature (°C) |

|---|---|---|---|---|

| Trypsin | Bovine | 0.1 | 7.5 | 37 |

| Papain | Papaya | 0.5 | 8.0 | 37 |

| Serine Protease | Pieris brassicae | 0.2 | 8.5 | 37 |

Cellular Effects

The biological activity of Bz-DL-Arg-AMC HCl extends beyond enzymatic assays; it influences cellular processes related to protein degradation and turnover. By acting as a substrate, it can modulate gene expression and enzyme activity within cells, particularly in studies involving metabolic pathways of arginine and amino acids .

Scientific Research Applications

Biochemical Assays

Role as a Substrate

Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride serves primarily as a substrate in enzyme assays, particularly for serine proteases like trypsin and papain. Upon cleavage by these enzymes, it releases a fluorescent product, 7-amido-4-methylcoumarin, which can be quantitatively measured using spectrofluorometry. This feature allows researchers to assess enzyme activity accurately.

| Enzyme | Substrate | Fluorescent Product |

|---|---|---|

| Trypsin | Benzoyl-DL-arginine-7-amido-4-methylcoumarin | 7-amido-4-methylcoumarin |

| Papain | Benzoyl-DL-arginine-7-amido-4-methylcoumarin | 7-amido-4-methylcoumarin |

Drug Development

Screening Potential Drug Candidates

The compound is instrumental in drug discovery processes, particularly in identifying new therapeutic agents. Its ability to mimic biological substrates facilitates the screening of compounds that may inhibit or activate specific proteases involved in disease pathways.

Diagnostic Applications

Detection of Protease-related Diseases

Due to its specificity in biochemical reactions, Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride can be utilized in developing diagnostic tests for protease-related diseases. Early detection strategies can be enhanced through assays that measure the activity of specific proteases linked to various conditions.

Research on Protein Interactions

Understanding Cellular Mechanisms

This compound aids in studying protein-protein interactions, providing insights into cellular mechanisms and pathways crucial for understanding disease progression and treatment options. It allows researchers to explore how proteins interact within cellular environments and the implications of these interactions on health.

Fluorescent Labeling

Live-cell Imaging Applications

The fluorescent properties of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride make it an excellent candidate for labeling biomolecules in live-cell imaging studies. Researchers can track cellular processes in real-time, which is vital for understanding dynamic biological systems.

Case Study 1: Enzyme Activity Measurement

A study demonstrated the use of Benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride in measuring trypsin activity in red blood cells. The fluorescence intensity correlated with enzyme concentration, validating the compound's effectiveness as a substrate for quantitative enzyme assays .

Case Study 2: Drug Screening

In another investigation, researchers employed this compound to screen for inhibitors of serine proteases involved in cancer progression. The results indicated that specific inhibitors could significantly reduce protease activity, suggesting potential therapeutic applications .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Proteases

Bz-DL-Arg-AMC HCl undergoes hydrolysis when exposed to trypsin-like proteases or serine proteases , releasing the fluorescent product 7-amido-4-methylcoumarin (AMC). This reaction is pH- and temperature-dependent, with optimal cleavage observed under physiological conditions .

Reaction Mechanism:

The cleavage occurs at the amide bond between arginine and the coumarin moiety, resulting in fluorescence emission at 460 nm (excitation at 380 nm) .

Substrate Specificity and Kinetic Parameters

Bz-DL-Arg-AMC HCl exhibits high specificity for trypsin , papain , and serine proteases across diverse biological systems. Kinetic studies reveal variations in catalytic efficiency () depending on the enzyme source .

Table 1: Enzymatic Activity of Bz-DL-Arg-AMC HCl

| Enzyme | Source Organism | (µM) | Optimal pH | Optimal Temp (°C) |

|---|---|---|---|---|

| Trypsin | Bovine pancreas | 0.1 | 7.5 | 37 |

| Papain | Papaya latex | 0.5 | 8.0 | 37 |

| Serine protease | Pieris brassicae | 0.2 | 8.5 | 37 |

Inhibition Studies

Bz-DL-Arg-AMC HCl is used to evaluate protease inhibitors. Key findings include:

- PMSF (phenylmethylsulfonyl fluoride): Reduces trypsin activity by 95% at 1 mM.

- TLCK (tosyl-L-lysine chloromethyl ketone): Inhibits papain with an IC₅₀ of 50 µM .

- EDTA : Minimal effect on serine proteases, confirming metal-independent activity.

Environmental Influence on Reactivity

The compound’s fluorescence and enzymatic cleavage are sensitive to:

- pH : Fluorescence intensity peaks at pH 7.0–8.5 .

- Temperature : Stability decreases above 40°C, with rapid degradation at 60°C.

- Solubility : Requires DMSO:methanol (1:1) for dissolution at 20 mg/mL .

Stability and Storage

- Storage : Stable at −20°C for >2 years .

- Decomposition : Hydrolyzes in aqueous solutions at room temperature within 24 hours.

Bz-DL-Arg-AMC HCl serves as a cornerstone in protease research due to its reliable fluorescence response and specificity. Its reactions provide critical insights into enzyme kinetics, inhibitor efficacy, and cellular processes, making it indispensable in both academic and industrial settings.

Comparison with Similar Compounds

Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin Hydrochloride

- Structure : Enantiopure L-arginine backbone with a benzoyl protecting group.

- Molecular Formula : C₂₃H₂₆ClN₅O₄ (identical to the DL-form).

- Key Differences: Stereochemistry: The L-configuration enhances specificity for proteases with strict enantioselectivity (e.g., trypsin-like enzymes). Purity: ≥99% (TLC) as a commercial product (Product No. B7260), making it preferred in high-sensitivity assays .

- Applications : Used in studies requiring high enantiomeric purity, such as kinetic analyses of serine proteases.

Z-Gly-Gly-Arg-7-amido-4-methylcoumarin Hydrochloride

- Structure : Features a benzyloxycarbonyl (Z) protecting group and a glycylglycyl spacer (C₂₈H₃₄ClN₇O₇; MW: 616.07 g/mol).

- CAS : 102601-58-1 .

- Key Differences :

- Extended peptide chain (Gly-Gly) increases steric bulk, altering protease recognition.

- The Z-group targets enzymes like cathepsins or microbial proteases that cleave after hydrophobic residues.

- Applications : Suitable for assays requiring sequential cleavage (e.g., multi-step proteolytic activation).

Z-Leu-Arg-AMC Hydrochloride

- Structure : Contains a leucine residue and Z-protected N-terminus (C₃₀H₃₉ClN₆O₆; MW: 615.12 g/mol).

- Key Differences :

- Applications : Utilized in apoptosis research or studies of calcium-dependent proteases.

Data Table: Structural and Functional Comparison

Research Findings and Practical Implications

Stereochemical Impact on Enzyme Kinetics

Structural Modifications and Protease Specificity

- Z-Gly-Gly-Arg-AMC HCl : The Gly-Gly spacer increases solubility but requires proteases with exopeptidase activity for sequential cleavage, limiting its use to specialized assays .

- Z-Leu-Arg-AMC HCl : The leucine residue shifts specificity toward caspases, with reported Kₘ values of 10–20 μM in caspase-3 assays .

Commercial Availability and Cost

- The DL-form is cost-effective (¥16,000/50 mg) but less commonly used in high-precision studies. The L-form (Product B7260) is pricier but critical for reproducible results .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS is a widely used method for synthesizing peptide-coumarin conjugates. For Bz-DL-Arg-AMC·HCl, the process involves:

-

Resin Loading : DL-arginine is anchored to a Wang resin via its C-terminal carboxyl group using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Benzoylation : The Nα-amino group of arginine is acylated with benzoyl chloride in dichloromethane (DCM) in the presence of DIEA (N,N-diisopropylethylamine).

-

Coumarin Conjugation : 7-Amino-4-methylcoumarin is coupled to the arginine’s side chain using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

-

Cleavage and Salt Formation : The peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by precipitation in cold ether. Hydrochloride salt formation is achieved by dissolving the product in HCl-saturated methanol.

Key Advantages :

Solution-Phase Coupling Techniques

Solution-phase synthesis is preferred for large-scale production:

-

DL-Arg Protection : DL-arginine’s guanidino group is protected with a nitro group using HNO₃/H₂SO₄, while the α-amino group is temporarily blocked with Boc (tert-butyloxycarbonyl).

-

Benzoyl Group Introduction : The Boc group is removed with TFA, and the free α-amino group is acylated with benzoyl chloride in anhydrous DCM.

-

Coumarin Amidation : The protected arginine derivative is reacted with 7-amino-4-methylcoumarin using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

-

Deprotection and Salt Formation : The nitro group is reduced with H₂/Pd-C, and the product is treated with HCl in methanol to yield the hydrochloride salt.

Reaction Conditions :

Key Reagents and Conditions

Purification and Characterization

Purification Techniques

Analytical Data

-

TLC : Rf = 0.45 (silica gel, ethyl acetate:methanol:acetic acid = 7:2:1).

-

NMR (DMSO-d₆) : δ 8.2 (s, 1H, coumarin NH), 7.8–7.4 (m, 5H, benzoyl aromatic).

Comparative Evaluation of Synthetic Routes

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Purity | ≥99% | 85–90% (requires HPLC) |

| Yield | 50–60% | 45–55% |

| Racemization Risk | Low (solid-phase) | Moderate (solution-phase) |

| Scalability | Limited to 10 g | Up to 100 g |

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) requires:

-

Solvent Recycling : DCM and methanol recovery systems.

Challenges and Mitigation Strategies

Q & A

Q. What is the primary application of benzoyl-DL-arginine-7-amido-4-methylcoumarin hydrochloride in enzymatic assays?

This compound is a fluorogenic substrate widely used to study protease activity, particularly for enzymes like trypsin, cathepsins, or other arginine-specific proteases. Upon enzymatic cleavage, the 7-amido-4-methylcoumarin (AMC) group releases a fluorescent signal (excitation/emission ~380/460 nm), enabling real-time quantification of enzyme kinetics. Researchers should validate substrate specificity using inhibitors (e.g., leupeptin for cysteine proteases) and control experiments with non-target proteases .

Q. How should this compound be stored to ensure stability in long-term experiments?

Storage at 0–6°C is recommended for short-term use, while long-term storage requires below -20°C in airtight, light-protected containers. The hydrochloride salt form enhances solubility in aqueous buffers but may degrade under repeated freeze-thaw cycles. Pre-aliquot working solutions to minimize exposure to temperature fluctuations .

Q. What purity standards are critical for reliable kinetic measurements?

A purity of ≥99% (TLC) is essential to avoid interference from impurities that may quench fluorescence or react non-specifically with enzymes. Researchers should verify purity via HPLC or mass spectrometry before use, especially for kinetic studies requiring precise quantification .

Advanced Research Questions

Q. How can fluorescence quenching in complex biological matrices (e.g., serum) be mitigated during protease assays?

Fluorescence interference from biomolecules (e.g., albumin) can be minimized by:

Q. What experimental parameters influence the kinetic constants (Km, Vmax) of this substrate?

Key factors include:

- pH : Optimize for enzyme activity (e.g., pH 7.4 for trypsin).

- Temperature : Standardize at 25°C or 37°C, depending on the enzyme source.

- Ionic strength : Adjust buffer composition (e.g., Tris vs. PBS) to avoid enzyme inhibition. Perform Michaelis-Menten curve fitting with at least six substrate concentrations to ensure accuracy .

Q. How to resolve discrepancies in activity measurements between batch-to-batch substrate preparations?

Batch variability may arise from differences in salt content or residual solvents. To standardize:

Q. What are the limitations of using this substrate for high-throughput screening (HTS)?

While sensitive, autofluorescence from screening libraries or plate materials can interfere. Solutions include:

- Using black-walled microplates to reduce cross-talk.

- Incorporating a fluorescence polarization (FP) readout to distinguish bound vs. free AMC.

- Validating hits with a non-fluorescent substrate (e.g., chromogenic p-nitroaniline derivatives) .

Q. How does the DL-arginine configuration impact substrate specificity compared to L-arginine analogs?

The DL-form introduces stereochemical heterogeneity, potentially reducing binding affinity to enantioselective proteases. Researchers should compare hydrolysis rates with L-arginine derivatives (e.g., Z-Arg-AMC) and use chiral HPLC to assess enantiomer ratios in the substrate preparation .

Methodological Considerations

Protocol for preparing stock solutions with optimal solubility:

- Dissolve in DMSO (10 mM stock) to prevent aggregation, then dilute in assay buffer (final DMSO ≤1%).

- Vortex thoroughly and filter (0.22 µm) to remove particulates that may scatter light .

Troubleshooting low signal-to-noise ratios in kinetic assays:

- Check for enzyme inactivation via SDS-PAGE or active-site titration.

- Confirm substrate integrity by measuring free AMC release in the absence of enzyme.

- Optimize excitation/emission slit widths to enhance sensitivity without photobleaching .

Data Contradiction Analysis

Conflicting reports on substrate stability in PBS vs. Tris buffers:

PBS may chelate metal ions required for metalloproteases, while Tris can inhibit serine proteases at high concentrations. Reconcile discrepancies by:

- Testing multiple buffer systems (e.g., HEPES, MOPS).

- Including protease-specific cofactors (e.g., Ca²⁺ for trypsin) .

Unexpected fluorescence decay during prolonged assays:

Photobleaching of AMC or enzyme autolysis can cause signal loss. Mitigate by:

- Using shorter incubation times.

- Adding stabilizing agents (e.g., BSA or glycerol).

- Performing assays under reduced light exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.